molecular formula C19H23N5O B2517274 N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1797289-06-5

N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2517274
CAS No.: 1797289-06-5
M. Wt: 337.427
InChI Key: MNAQBZZXOTVZDP-UHFFFAOYSA-N
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Description

N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide: is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound features a piperazine ring substituted with a benzyl group and a cyclopropylpyrimidinyl moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzylamine, cyclopropylpyrimidine, and piperazine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Batch or Continuous Flow Reactors: To optimize reaction conditions and improve yield.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry.

Biology

    Receptor Studies: Investigated for its potential to interact with various biological receptors, including neurotransmitter receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes in the body.

    Pathways: Modulating signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperazine: Shares the piperazine core but lacks the cyclopropylpyrimidinyl moiety.

    Cyclopropylpyrimidine derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

    Structural Features: The combination of a benzyl group, a piperazine ring, and a cyclopropylpyrimidinyl moiety makes it unique.

    Biological Activity: Exhibits distinct biological activities compared to other piperazine or pyrimidine derivatives, potentially offering advantages in drug development.

This detailed overview provides a comprehensive understanding of N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-4-(6-cyclopropylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19(20-13-15-4-2-1-3-5-15)24-10-8-23(9-11-24)18-12-17(16-6-7-16)21-14-22-18/h1-5,12,14,16H,6-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAQBZZXOTVZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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